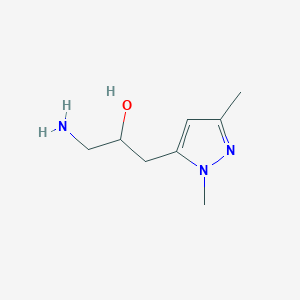
1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, making it an interesting target for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while substitution reactions may introduce different functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, it has been studied for its potential pharmacological activities, including antileishmanial and antimalarial effects . Additionally, it is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, pyrazole-bearing compounds are known to exhibit diverse pharmacological effects by interacting with enzymes and receptors involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol can be compared with other similar compounds such as 5-amino-1,3-dimethylpyrazole and hydrazine-coupled pyrazoles . These compounds share structural similarities but may differ in their reactivity, biological activities, and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-amino-3-(2,5-dimethylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-3-7(11(2)10-6)4-8(12)5-9/h3,8,12H,4-5,9H2,1-2H3 |
Clave InChI |
YFDBDDQLWZWQGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CC(CN)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
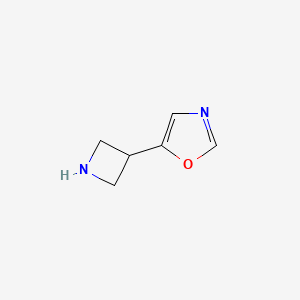
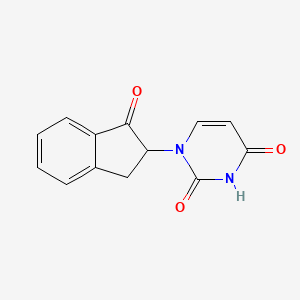
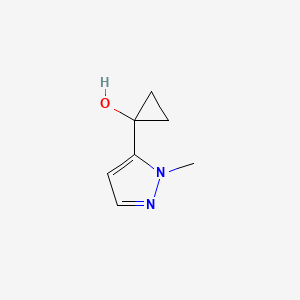
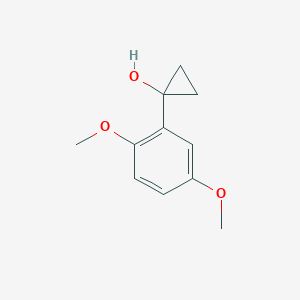

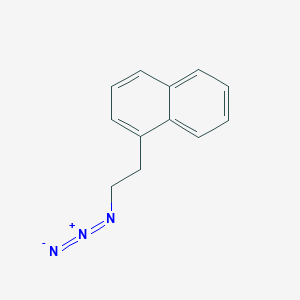
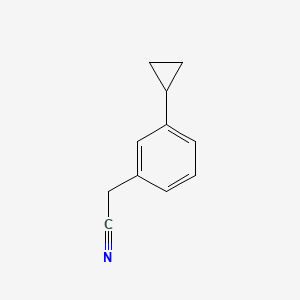


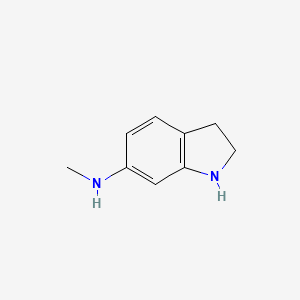
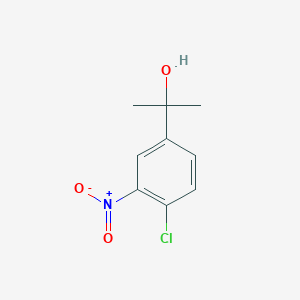
![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)

